molecular formula C10H13Cl4NSiSn B14367863 CID 71328085

CID 71328085

Katalognummer: B14367863
Molekulargewicht: 435.8 g/mol
InChI-Schlüssel: ZMYHBHRPAOVBDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 71328085” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Analyse Chemischer Reaktionen

CID 71328085 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

CID 71328085 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids. In medicine, this compound might be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. Additionally, in industry, this compound could be used in the development of new materials or as a component in various chemical processes.

Wirkmechanismus

The mechanism of action of CID 71328085 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Detailed mechanistic studies are necessary to fully elucidate the effects of this compound at the molecular level.

Vergleich Mit ähnlichen Verbindungen

CID 71328085 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but differences in their chemical properties can lead to distinct biological activities and applications. For example, compounds with similar molecular weights or functional groups may exhibit different reactivity or binding affinities. A detailed comparison of this compound with other similar compounds can provide insights into its unique characteristics and potential advantages in various applications.

Eigenschaften

Molekularformel

C10H13Cl4NSiSn

Molekulargewicht

435.8 g/mol

InChI

InChI=1S/C10H13Cl4NSi.Sn/c1-16(2,10(11,12)13)15(14)8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;

InChI-Schlüssel

ZMYHBHRPAOVBDR-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C(Cl)(Cl)Cl)N(CC1=CC=CC=C1)Cl.[Sn]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.